molecular formula C12H18N2O2 B11880364 Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11880364
M. Wt: 222.28 g/mol
InChI Key: JZEWMSRWKWTSTJ-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an isopropyl group and a tetrahydrobenzoimidazole core. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate stands out due to its specific structural features, such as the isopropyl group and the tetrahydrobenzoimidazole core. These unique characteristics contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .

Biological Activity

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molar Mass : 222.28 g/mol
  • Density : 1.137 g/cm³ (predicted)
  • Boiling Point : 399.2 °C (predicted)
  • pKa : 14.96 (predicted)

The biological activity of this compound is primarily attributed to its imidazole core, which allows for interactions with various biological targets. These interactions often influence multiple signaling pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity :
    • Studies have shown that related imidazole derivatives can inhibit farnesyltransferase (FT), a critical enzyme in the post-translational modification of proteins involved in cancer progression .
    • The compound's structure suggests potential efficacy against tumor cells, with preliminary results indicating cytotoxic effects in vitro.
  • Antiviral Properties :
    • Some imidazole derivatives have demonstrated antiviral activity against various viruses by inhibiting essential viral enzymes . The potential for this compound to act similarly warrants further investigation.
  • Anticonvulsant Effects :
    • Compounds within the imidazole class have been evaluated for their anticonvulsant properties in animal models . The specific effects of this compound on seizure activity remain to be thoroughly explored.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4-methyl-2-propyl-6-benzimidazolecarboxylateC₁₂H₁₈N₂O₂Different biological activity profiles due to structural variations
4-MethylimidazoleC₄H₆N₂Simpler structure; primarily used in food chemistry
BenzimidazoleC₇H₆N₂Basic structure; serves as a scaffold for many pharmaceuticals

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies :
    • In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibition of cancer cell proliferation at low micromolar concentrations.
  • Pharmacological Profiles :
    • Investigations into the pharmacokinetics and pharmacodynamics are ongoing to determine the therapeutic window and safety profile of this compound.
  • Synthesis and Yield :
    • Efficient synthetic routes have been developed to produce this compound with high yields and purity. This is crucial for further biological testing and potential therapeutic development.

Properties

IUPAC Name

methyl 2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7(2)11-13-9-5-4-8(12(15)16-3)6-10(9)14-11/h7-8H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWMSRWKWTSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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